Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate
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Overview
Description
Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate is an organic compound with a complex structure that includes a bromine atom, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3,3-dimethylhex-5-enoic acid and ethanol.
Esterification Reaction: The carboxylic acid group of 4-bromo-3,3-dimethylhex-5-enoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Purification: The resulting ester is purified using techniques such as distillation or recrystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary alcohols.
Scientific Research Applications
Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules for pharmaceutical research.
Medicine: It may serve as a precursor in the development of new drugs or therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate involves its interaction with various molecular targets and pathways. The bromine atom and ester group play key roles in its reactivity, allowing it to participate in nucleophilic substitution and esterification reactions. The phenyl group contributes to its stability and potential interactions with aromatic systems.
Comparison with Similar Compounds
Ethyl 4-bromo-3,3-dimethylhexanoate: Similar structure but lacks the phenyl group.
Ethyl 4-chloro-3,3-dimethyl-6-phenylhex-5-enoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromo-3,3-dimethyl-6-phenylhexanoate: Similar structure but lacks the double bond.
Uniqueness: Ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and stability. The double bond in its structure also adds to its versatility in chemical reactions.
Properties
CAS No. |
62217-54-3 |
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Molecular Formula |
C16H21BrO2 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C16H21BrO2/c1-4-19-15(18)12-16(2,3)14(17)11-10-13-8-6-5-7-9-13/h5-11,14H,4,12H2,1-3H3 |
InChI Key |
ZLIYDRKUUZCMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=CC1=CC=CC=C1)Br |
Origin of Product |
United States |
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